molecular formula C23H31ClN4O5S B1238276 (4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

Cat. No. B1238276
M. Wt: 511 g/mol
InChI Key: IMBIQKQIKUQAQW-VNXSVTFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride, also known as (4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride, is a useful research compound. Its molecular formula is C23H31ClN4O5S and its molecular weight is 511 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

Molecular Formula

C23H31ClN4O5S

Molecular Weight

511 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H30N4O5S.ClH/c1-10-19-18(11(2)28)22(30)27(19)20(23(31)32)21(10)33-14-7-16(26-9-14)13-5-3-12(4-6-13)15(24)8-17(25)29;/h3-6,10-11,14-16,18-19,26,28H,7-9,24H2,1-2H3,(H2,25,29)(H,31,32);1H/t10-,11-,14+,15+,16-,18-,19-;/m1./s1

InChI Key

IMBIQKQIKUQAQW-VNXSVTFKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@@H](NC3)C4=CC=C(C=C4)[C@H](CC(=O)N)N)C(=O)O)[C@@H](C)O.Cl

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C4=CC=C(C=C4)C(CC(=O)N)N)C(=O)O)C(C)O.Cl

synonyms

J 114,870
J 114,871
J 114870
J 114871
J-114,870
J-114,871
J-114870
J-114871

Origin of Product

United States

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